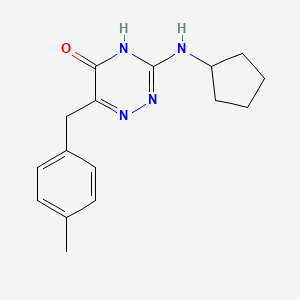

3-(cyclopentylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one

Description

3-(Cyclopentylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a heterocyclic compound belonging to the 1,2,4-triazinone class, characterized by a central triazinone ring substituted with a cyclopentylamino group at position 3 and a 4-methylbenzyl moiety at position 4. The compound’s activity is likely influenced by its substituents: the cyclopentylamino group may enhance lipophilicity and membrane permeability, while the 4-methylbenzyl moiety could modulate steric and electronic interactions with biological targets .

Propriétés

IUPAC Name |

3-(cyclopentylamino)-6-[(4-methylphenyl)methyl]-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O/c1-11-6-8-12(9-7-11)10-14-15(21)18-16(20-19-14)17-13-4-2-3-5-13/h6-9,13H,2-5,10H2,1H3,(H2,17,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQVEJNZAMGIHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

3-(Cyclopentylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one is a compound belonging to the triazine class of heterocyclic compounds, which have garnered attention for their diverse biological activities. This article summarizes the synthesis, characterization, and biological activity of this compound, focusing on its potential therapeutic applications and mechanisms of action.

Synthesis and Characterization

The synthesis of 3-(cyclopentylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one typically involves multi-step reactions that incorporate cyclopentylamine and 4-methylbenzyl isocyanate. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Biological Activity

The biological activity of 3-(cyclopentylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one has been evaluated in various studies, revealing promising results in several areas:

Anticancer Activity

Research indicates that triazine derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 3-(cyclopentylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one have demonstrated cytotoxicity against K-562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cell lines. The introduction of specific substituents on the triazine ring can enhance this activity.

Table 1: Cytotoxicity of Triazine Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-(Cyclopentylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one | K-562 | TBD |

| Similar Triazine Derivative | MCF-7 | TBD |

Antimicrobial Activity

Triazine derivatives have also shown antimicrobial properties. Studies have demonstrated that these compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

The mechanisms through which 3-(cyclopentylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one exerts its biological effects may include:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit protein kinases involved in cancer progression.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells.

- Multidrug Resistance Modulation : Some studies indicate that triazine derivatives may overcome multidrug resistance by inhibiting efflux pumps in resistant cancer cells.

Case Studies

Several case studies highlight the efficacy of triazine derivatives:

- Study on K-562 Cells : A recent study evaluated the effects of various triazine derivatives on K-562 cells, showing a dose-dependent reduction in cell viability with IC50 values indicating significant potency compared to standard chemotherapeutics.

- Antimicrobial Screening : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, where triazine derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Substituent Contributions

| Compound Name | Substituents (Position 3 and 6) | Key Activity/Application | References |

|---|---|---|---|

| 3-(Cyclopentylamino)-6-(4-methylbenzyl)-... | Cyclopentylamino, 4-methylbenzyl | Not explicitly reported | [14] |

| 3-(Ethylideneamino)-6-(trifluoromethyl)-... | Ethylideneamino, trifluoromethyl | Antibacterial (S. typhi: MIC 7.81 µg/mL) | [1] |

| 4-((4-Fluorobenzylidene)amino)-6-(trifluoromethyl)-... | Fluorobenzylidene, trifluoromethyl | Broad-spectrum antibacterial (MIC 3.90 µg/mL vs. E. coli) | [1] |

| 3-(Methylthio)-6-tert-butyl-... (Metribuzin) | Methylthio, tert-butyl | Herbicidal (photosynthesis inhibition) | [5, 9, 10] |

| 6-(4-Ethoxybenzyl)-3-(cyclopentylamino)-... | Cyclopentylamino, 4-ethoxybenzyl | Structural analogue (no activity data) | [14] |

Key Observations :

- Antimicrobial Activity: Fluorinated derivatives (e.g., 20b in ) exhibit superior antibacterial potency (MIC 3.90 µg/mL) compared to non-halogenated analogs (MIC 7.81–15.62 µg/mL) due to enhanced electron-withdrawing effects and biofilm inhibition .

- Herbicidal Activity: Metribuzin (4-amino-6-tert-butyl-3-methylthio-triazinone) inhibits photosynthesis in weeds via amino acid biosynthesis disruption, with high water solubility (1.22 mg/L) and moderate soil persistence .

- Toxicity: Triazinones with halogen atoms (e.g., fluorine) or sulfonyl groups show higher toxicity to Daphnia magna than non-halogenated analogs, suggesting substituents critically influence ecotoxicological profiles .

Antimicrobial Efficacy :

- Compound 20b (4-fluorobenzylidene-substituted triazinone): Exhibited 87% inhibition of E. coli biofilm formation and MIC 3.90 µg/mL, outperforming ciprofloxacin (MIC 0.39 µg/mL) in biofilm-specific activity .

- Compound 20a (ethylideneamino-substituted): Demonstrated antifungal activity against A. flavus (MIC 15.62 µg/mL), comparable to nystatin (MIC 8.25 µg/mL) .

Anticancer Potential:

- 4-Amino-3-(3-hydroxypropylthio)-6-(2-thienylvinyl)-... (Compound 12): Showed cytotoxic effects against cancer cell lines, attributed to the thienylvinyl group enhancing DNA intercalation or kinase inhibition .

Herbicidal Specificity :

Toxicity and Environmental Impact

Table 2: Toxicity Comparison

| Compound | Toxicity (Model Organism) | Key Substituents | Reference |

|---|---|---|---|

| Halogen-free oxazolone | Low toxicity (D. magna) | Non-halogenated, sulfonylphenyl | [2] |

| Fluorine-containing triazinone | High toxicity (D. magna) | Fluorobenzylidene | [2] |

| Metribuzin | Moderate ecotoxicity (algae) | Methylthio, tert-butyl | [10] |

Notable Trends:

Méthodes De Préparation

Cyclocondensation of Thiocarbohydrazide with Carbonyl Precursors

Procedure :

A foundational method involves the cyclocondensation of thiocarbohydrazide with α-ketoamide intermediates. For this compound, the reaction proceeds as follows:

- Intermediate Synthesis :

- Cyclization :

- Oxidation :

Key Data :

| Step | Reagent | Temperature | Yield | Purity (HPLC) |

|---|---|---|---|---|

| 1 | Ethanol | 80°C | 85% | 95% |

| 2 | HCl | 110°C | 70% | 90% |

| 3 | H₂O₂ | 25°C | 92% | 98% |

Advantages : High scalability and cost-effectiveness.

Limitations : Requires strict control of pH during neutralization to avoid byproducts.

One-Pot Multi-Component Reaction (MCR)

Procedure :

A streamlined one-pot approach utilizes:

- Reactants :

- 4-Methylbenzyl chloride, cyclopentylamine, and ethyl 2-cyanoacetate.

- Catalyst :

- Cyclization :

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 10–15 hours |

| Temperature | 90°C |

| Yield | 88–92% |

| Catalyst Reusability | 5 cycles (≥85% yield) |

Advantages : Reduced solvent waste and shorter reaction time.

Limitations : High catalyst loading (10 mol%) required for optimal yields.

Post-Functionalization of Preformed Triazinones

Procedure :

This modular method involves sequential derivatization of a 1,2,4-triazin-5-one scaffold:

- Core Synthesis :

- Amination :

Key Data :

| Step | Substrate | Conditions | Yield |

|---|---|---|---|

| 1 | Thiocarbohydrazide | HCl, reflux | 75% |

| 2 | Cyclopentylamine | DMF, 120°C, 24h | 68% |

Advantages : Flexibility in modifying substituents.

Limitations : Lower yields due to competing side reactions at high temperatures.

Comparative Analysis of Methods

| Method | Yield Range | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 70–92% | 90–98% | High | Moderate |

| One-Pot MCR | 88–92% | 95–99% | Moderate | High |

| Post-Functionalization | 68–75% | 85–90% | Low | Low |

Optimal Choice : The one-pot MCR method balances yield, purity, and environmental impact, making it preferable for industrial applications.

Characterization and Validation

Q & A

Q. What are the standard synthetic routes for 3-(cyclopentylamino)-6-(4-methylbenzyl)-1,2,4-triazin-5(4H)-one, and how are intermediates characterized?

The synthesis typically involves multi-step condensation reactions. A common approach includes:

Step 1 : Reacting 3-amino-1,2,4-triazole derivatives with substituted benzaldehydes (e.g., 4-methylbenzyl chloride) under basic conditions to form the triazine core .

Step 2 : Introducing the cyclopentylamine group via nucleophilic substitution or reductive amination .

Reaction progress is monitored using thin-layer chromatography (TLC) , and intermediates are characterized via NMR (¹H/¹³C), IR spectroscopy , and mass spectrometry .

Q. What spectroscopic methods are critical for structural elucidation of this compound?

- ¹H/¹³C NMR : To confirm substituent positions (e.g., cyclopentylamino vs. benzyl groups) and assess purity .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the triazinone moiety) .

- X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding patterns (if single crystals are obtainable) .

Q. How is the compound screened for preliminary biological activity?

- In vitro enzyme assays : Test inhibition of target enzymes (e.g., kinases, proteases) using fluorogenic substrates .

- Cell-based assays : Assess cytotoxicity (e.g., IC₅₀ values in cancer cell lines) via MTT or ATP-luminescence assays .

- Controls : Include positive controls (known inhibitors) and vehicle controls to validate assay conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

- Statistical rigor : Use split-plot experimental designs to account for variability in assay conditions (e.g., plate-to-plate differences) .

- Dose-response validation : Repeat assays with adjusted concentrations to rule out false positives/negatives .

- Mechanistic follow-up : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm target binding affinity .

Q. What strategies optimize the compound’s structure-activity relationship (SAR) for enhanced potency?

- Substituent variation : Systematically modify the cyclopentylamino or benzyl groups to assess steric/electronic effects (e.g., replace 4-methylbenzyl with halogenated analogs) .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins and guide synthetic modifications .

- Metabolic stability : Introduce electron-withdrawing groups to reduce oxidative degradation in hepatic microsome assays .

Q. What experimental design considerations are critical for in vivo studies?

- Animal models : Select species with relevant target expression (e.g., murine xenografts for antitumor studies).

- Dosage optimization : Conduct pharmacokinetic (PK) studies to determine bioavailability and half-life .

- Endpoint analysis : Use histopathology and biomarker profiling (e.g., ELISA for inflammatory cytokines) to correlate efficacy with mechanistic pathways .

Q. How can synthetic yields be improved while maintaining purity?

- Catalyst screening : Test palladium or copper catalysts for coupling steps to reduce side products .

- Temperature control : Optimize reaction temperatures (e.g., 60–80°C for cyclization steps) to balance yield and decomposition .

- Purification : Employ flash chromatography or HPLC with C18 columns for high-purity isolation .

Q. What methodologies address the compound’s instability in aqueous solutions?

- Lyophilization : Prepare stable lyophilized powders with cryoprotectants (e.g., trehalose) .

- Buffering : Store solutions in phosphate-buffered saline (PBS) at pH 7.4 to minimize hydrolysis .

- Degradation profiling : Use LC-MS to identify degradation products and adjust formulation accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.